molecular formula C24H51N B14804091 Tetracosan-1-amine

Tetracosan-1-amine

Cat. No.: B14804091
M. Wt: 353.7 g/mol
InChI Key: QHKIWQPIFXRUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracosan-1-amine (C₂₄H₄₉N), also known as n-tetracosylamine, is a long-chain primary amine with a 24-carbon alkyl chain terminating in an amine group. It is primarily utilized in organic synthesis, such as in the preparation of porphyrin derivatives for applications in dye-sensitized solar cells . Its amphiphilic nature allows it to act as a surfactant or a building block for functionalized nanomaterials. The compound is synthesized via established literature procedures, often involving reductive amination or alkylation of shorter-chain precursors .

Properties

Molecular Formula

C24H51N

Molecular Weight

353.7 g/mol

IUPAC Name

tetracosan-1-amine

InChI

InChI=1S/C24H51N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-25H2,1H3

InChI Key

QHKIWQPIFXRUOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCN

Origin of Product

United States

Preparation Methods

Reduction of Amides via Lithium Aluminum Hydride

A widely documented method for synthesizing tetracosan-1-amine involves the reduction of amide intermediates. This two-step process begins with the conversion of lignoceric acid (tetracosanoic acid) to its corresponding acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$). The acid chloride is subsequently reacted with ammonia to form the amide derivative.

$$
\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{NH}3} \text{RCONH}_2
$$

The amide is then reduced using lithium aluminum hydride ($$ \text{LiAlH}4 $$), a strong reducing agent that cleaves the carbonyl group to yield the primary amine. For instance, treatment of $$ N $$-tetracosanamide with $$ \text{LiAlH}4 $$ in diethyl ether at 0°C, followed by gradual warming to room temperature, affords this compound in yields exceeding 70%.

Key Advantages :

  • High selectivity for primary amine formation.
  • Avoids over-alkylation issues common in direct alkylation methods.

Gabriel Synthesis Using Potassium Phthalimide

The Gabriel synthesis offers a robust route to primary amines by circumventing the formation of secondary or tertiary amines. In this method, tetracosyl bromide undergoes an $$ S_N2 $$ reaction with potassium phthalimide, generating $$ N $$-tetracosylphthalimide.

$$
\text{RBr} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{C}6\text{H}4(\text{CO})2\text{N-R} + \text{KBr}
$$

Hydrolysis of the phthalimide intermediate under alkaline conditions (e.g., aqueous $$ \text{NaOH} $$) liberates this compound. This method is particularly advantageous for long-chain alkyl halides, as steric hindrance minimally affects the $$ S_N2 $$ mechanism due to the linear structure of the tetracosyl group.

Typical Conditions :

  • Reaction temperature: 80–100°C.
  • Yield: 60–75% after hydrolysis.

Direct Alkylation of Ammonia

While less favored due to competing side reactions, direct alkylation of ammonia with tetracosyl halides remains a viable one-step synthesis. A large excess of ammonia ($$ \text{NH}_3 $$) is required to minimize polyalkylation.

$$
\text{RX} + \text{NH}3 \rightarrow \text{RNH}2 + \text{HX}
$$

Challenges :

  • Formation of quaternary ammonium salts as byproducts.
  • Low yields (30–40%) for long-chain substrates due to solubility limitations.

Reduction of Nitriles

This compound can be synthesized via the reduction of tetracosanonitrile ($$ \text{RCN} $$) using $$ \text{LiAlH}4 $$ or catalytic hydrogenation. The nitrile precursor is typically prepared through an $$ SN2 $$ reaction between tetracosyl bromide and sodium cyanide ($$ \text{NaCN} $$):

$$
\text{RBr} + \text{NaCN} \rightarrow \text{RCN} + \text{NaBr}
$$

Subsequent reduction proceeds as follows:

$$
\text{RCN} \xrightarrow{\text{LiAlH}4} \text{RCH}2\text{NH}_2
$$

Considerations :

  • Requires strict anhydrous conditions to prevent hydrolysis of the nitrile.
  • Yields: 65–80%.

Azide Synthesis and Reduction (Staudinger Reaction)

The azide pathway involves reacting tetracosyl bromide with sodium azide ($$ \text{NaN}3 $$) to form tetracosyl azide, which is subsequently reduced using $$ \text{LiAlH}4 $$ or hydrogen gas ($$ \text{H}_2 $$) over a palladium catalyst:

$$
\text{RBr} + \text{NaN}3 \rightarrow \text{RN}3 + \text{NaBr}
$$
$$
\text{RN}3 \xrightarrow{\text{LiAlH}4} \text{RNH}2 + \text{N}2
$$

Safety Note :

  • Intermediate azides are thermally unstable and require careful handling.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Conditions Advantages Limitations
Amide Reduction 70–85 Anhydrous, 0–25°C High purity; minimal byproducts Requires two-step synthesis
Gabriel Synthesis 60–75 Alkaline hydrolysis Avoids polyalkylation Phthalimide byproduct disposal
Direct Alkylation 30–40 Excess $$ \text{NH}_3 $$ One-step process Low yields; byproduct formation
Nitrile Reduction 65–80 Anhydrous, high pressure Scalable for industrial use Nitrile synthesis requires $$ \text{NaCN} $$
Azide Reduction 50–65 Catalytic hydrogenation Avoids strong reducing agents Azide intermediates are hazardous

Chemical Reactions Analysis

Types of Reactions

Tetracosan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetracosan-1-imine or further to tetracosanoic acid.

    Reduction: It can be reduced to form tetracosane.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Tetracosan-1-imine, tetracosanoic acid.

    Reduction: Tetracosane.

    Substitution: Various substituted tetracosan derivatives depending on the reagents used.

Scientific Research Applications

24-Nitrotetracosan-1-amine is a long-chain primary amine featuring a nitro group at the 24th carbon position on its tetracosane backbone, with the chemical formula C24H51NC_{24}H_{51}N. It belongs to the aliphatic amines, a class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure, combining a long hydrocarbon chain and a nitro group, gives it unique properties affecting its reactivity and biological activity. This compound is intended for research purposes only and is not designed for therapeutic or veterinary applications.

Chemical Reactivity

The reactivity of 24-nitrothis compound stems from its functional groups. As a primary amine, it can undergo several reactions:

  • Acylation Primary amines react with acylating agents to form amides.
  • Alkylation Amines can be alkylated to form secondary and tertiary amines, and quaternary ammonium salts.
  • Salt Formation Amines react with acids to form ammonium salts.
  • Imine Formation Amines react with aldehydes and ketones to form imines (Schiff bases).
  • Diazotization Primary aliphatic amines can react with nitrous acid to yield diazonium salts, which are typically unstable and decompose to produce nitrogen gas and carbocations.

Potential Biological Activities

Primary amines such as 24-nitrothis compound exhibit biological activities, potentially acting as neurotransmitters or precursors for bioactive molecules. The nitro group can modify these activities, influencing:

  • Receptor Binding The nitro group can alter the affinity and selectivity of the amine for biological receptors.
  • Enzyme Inhibition The compound may act as an enzyme inhibitor, affecting metabolic pathways.
  • Membrane Interactions The long hydrocarbon chain can influence interactions with cell membranes, affecting drug transport and bioavailability.
  • Antimicrobial Activity Some long-chain amines exhibit antimicrobial properties.

Applications

24-Nitrothis compound's properties make it suitable for various applications:

  • Pharmaceutical Research As a building block for synthesizing drug candidates.
  • Agrochemicals In the development of new pesticides or herbicides.
  • Materials Science As a component in polymers, surfactants, or coatings.
  • Dye-Sensitized Solar Cells Novel zinc-porphyrin derivatives bearing C24-containing amide groups for potential use in dye-sensitized solar cells (DSSCs) have been synthesized and investigated .

Interactions with Other Molecules

Studies on the interactions of 24-nitrothis compound with other molecules are crucial for understanding its reactivity and biological effects:

  • Lipid Interactions Examining how it interacts with lipids in biological membranes.
  • Protein Binding Identifying proteins that bind to this compound.
  • Small Molecule Interactions Investigating its interactions with other small molecules, such as drugs or metabolites.

Structural Comparison

24-Nitrothis compound's long carbon chain and nitro group distinguish it from other compounds. This structure may impart specific biological activities and reactivities not observed in shorter-chain analogs or those without nitro substitutions.

Structural Comparison of Related Compounds

Compound NameStructure TypeUnique Features
HexadecylaminePrimary AmineShorter carbon chain; used in surfactants
DodecylaminePrimary AmineMedium-length chain; antimicrobial properties
OctadecylaminePrimary AmineLonger chain; used in polymers
24-NitrododecanamideAmideContains a nitro group; potential drug candidate
Stearamidopropyl dimethylamineQuaternary AmineCationic nature; used in hair care products

Mechanism of Action

The mechanism by which tetracosan-1-amine exerts its effects depends on its interactions with molecular targets. In biological systems, it can interact with cell membranes, influencing membrane fluidity and permeability. It may also interact with specific receptors or enzymes, modulating their activity. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Functional Group-Based Comparison

The table below highlights key differences between tetracosan-1-amine and structurally related compounds, focusing on functional groups, molecular properties, and applications.

Compound Molecular Formula Functional Group Molecular Weight (g/mol) Key Applications Safety Considerations
This compound C₂₄H₄₉N -NH₂ (amine) 339.66 Surfactant, porphyrin synthesis Inhalation risk; fresh air and medical consultation advised if exposed
1-Tetracosanol C₂₄H₄₉OH -OH (alcohol) 354.65 Lubricants, cosmetics, pharmaceuticals Eye irritation; rinse thoroughly with water
n-Tetracosane C₂₄H₅₀ Alkane 338.65 Solvent, reference material in chromatography Low toxicity; avoid inhalation of heated fumes
Squalane C₃₀H₆₂ Branched alkane 422.83 Cosmetic emollient, vaccine adjuvant Generally recognized as safe (GRAS)
Tetracosan-1,1,24,24-tetracarboxylic acid tetraethyl ester C₃₆H₆₆O₈ Ester 626.90 Specialty polymer precursor Limited data; handle with standard ester precautions

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in water but miscible with organic solvents like toluene . 1-Tetracosanol exhibits even lower water solubility due to its polar -OH group but dissolves in warm ethanol . n-Tetracosane is highly hydrophobic and soluble in nonpolar solvents like hexane .
  • Thermal Stability :

    • Long-chain amines like this compound decompose at ~250°C, while n-tetracosane melts at 54°C .

Spectroscopic Data

  • 13C NMR: this compound’s terminal -NH₂ group influences chemical shifts, with methyl carbons appearing near δ 17–20 ppm, consistent with aliphatic amines. In contrast, 1-tetracosanol’s -OH-bearing carbon resonates at δ 60–70 ppm .

Q & A

Q. What methodologies validate the absence of cytotoxic byproducts in this compound formulations?

  • Methodological Answer : Conduct cell viability assays (e.g., MTT or Alamar Blue) on human keratinocyte or fibroblast lines. Use HPLC-UV or LC-MS to detect residual solvents or degradation products. For in-depth toxicity profiling, apply genotoxicity tests (Ames test, comet assay) and compare against regulatory thresholds (e.g., ICH guidelines) .

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